molecular formula C18H22F2N2O5 B11100466 Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11100466
M. Wt: 384.4 g/mol
InChI Key: POWYPDRACOIHDT-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is often found in bioactive molecules, making it of interest for pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Difluoromethoxy and Methoxy Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

    Esterification: The final step involves esterification to introduce the propan-2-yl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated precursors and strong bases or acids are typically used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the tetrahydropyrimidine core suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could be investigated for therapeutic applications. Its structure indicates potential as an anti-inflammatory or anticancer agent.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, compounds with a tetrahydropyrimidine core can interact with enzymes or receptors, modulating their activity. The difluoromethoxy and methoxy groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-[4-(methoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the difluoromethoxy group.

    Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

Uniqueness

The presence of both difluoromethoxy and methoxy groups in Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique. These groups can significantly influence the compound’s chemical properties and biological activity, potentially offering advantages in terms of potency and selectivity.

Properties

Molecular Formula

C18H22F2N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

propan-2-yl 6-[4-(difluoromethoxy)-3-methoxyphenyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H22F2N2O5/c1-9(2)26-16(23)14-10(3)22(4)18(24)21-15(14)11-6-7-12(27-17(19)20)13(8-11)25-5/h6-9,15,17H,1-5H3,(H,21,24)

InChI Key

POWYPDRACOIHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OC(C)C

Origin of Product

United States

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